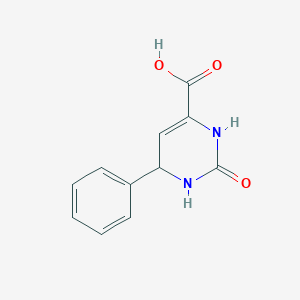
2-Oxo-6-phenyl-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-6-phenyl-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.212. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Oxo-6-phenyl-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid is a compound belonging to the pyrimidine family. It has garnered attention due to its diverse biological activities, including anti-inflammatory, anticonvulsant, and antitumor properties. This article reviews the biological activity of this compound based on various research findings and case studies.
- Molecular Formula : C11H10N2O3
- Molecular Weight : 218.21 g/mol
- CAS Number : 304443-33-2
- Solubility : Soluble in DMSO at a concentration of 10 mg/mL (45.83 mM) .
Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. The compound was tested against cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key players in the inflammatory process.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| This compound | 0.04 ± 0.01 | |
| Celecoxib (Control) | 0.04 ± 0.01 | |
| Indomethacin (Control) | 9.17 |
The compound showed comparable potency to celecoxib in inhibiting COX-2 activity, indicating its potential as an anti-inflammatory agent.
Antitumor Activity
In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of tumor growth.
Case Study:
A study investigated the effects of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 μM after 48 hours of treatment. The compound was shown to induce apoptosis through the activation of caspase pathways .
Anticonvulsant Properties
The anticonvulsant activity of this compound has also been explored. In animal models, it was demonstrated that administration of the compound significantly reduced seizure frequency and duration compared to control groups. This suggests a potential role in the management of epilepsy.
Structure–Activity Relationship (SAR)
The biological activities of pyrimidine derivatives are often influenced by their structural features. Substituents on the pyrimidine ring can enhance or diminish biological activity. For instance, electron-donating groups have been associated with increased anti-inflammatory potency .
Propriétés
IUPAC Name |
2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)9-6-8(12-11(16)13-9)7-4-2-1-3-5-7/h1-6,8H,(H,14,15)(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGRUSXXRNCWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














